Exclusive Regioselectivity in Sulfonation of Nitrobenzene to 3-Nitrobenzenesulfonic Acid
3-Nitrobenzenesulfonic acid is the sole monosulfonation product obtained from the reaction of nitrobenzene with sulfur trioxide, whereas benzenesulfonic acid under identical conditions yields a complex mixture including 3,3′-di- and 3,5,3′-trisulfodiphenyl sulfone [1]. The exclusive formation of the 3-sulfonate derivative from nitrobenzene is attributed to the strong electron-withdrawing effect of the nitro group, which deactivates the ring and directs substitution exclusively to the meta position [2].
| Evidence Dimension | Regioselectivity of sulfonation products |
|---|---|
| Target Compound Data | 100% 3-sulfonate derivative (single product) |
| Comparator Or Baseline | Benzenesulfonic acid: mixture of 3,3′-disulfodiphenyl sulfone and 3,5,3′-trisulfodiphenyl sulfone with 2.0 moles SO₃ |
| Quantified Difference | Exclusive single product versus complex mixture of multiple sulfones |
| Conditions | Reaction with SO₃ in dichloromethane at room temperature; analysis by ¹H NMR |
Why This Matters
For synthetic chemists requiring a single, well-defined sulfonic acid intermediate without isomeric contamination, 3-nitrobenzenesulfonic acid provides unambiguous regiochemical control that benzenesulfonic acid and other substituted benzenes cannot offer.
- [1] Zou YS, Lin J. The reaction of deactivated benzene derivatives with sulfur trioxide. Chinese Journal of Organic Chemistry. 1995; sulfonation of nitrobenzene yields only 3-sulfonate derivatives. View Source
- [2] Nurkevich TV. Electronic effects of functional groups in ortho-nitrobenzenesulfonic acids: NBO analysis. Russian Journal of Physical Chemistry A. 2013;87:608-614. View Source
